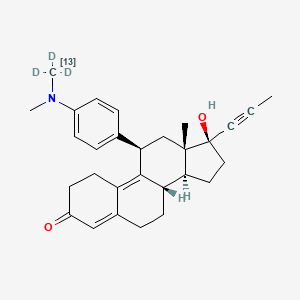
Mifepristone-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mifepristone-13C,d3 is a chemically modified version of Mifepristone, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively . This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the pharmacokinetics and metabolic profiles of Mifepristone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mifepristone-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mifepristone molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon and hydrogen atoms with their isotopic counterparts . The process often involves the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly incorporated.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound .
化学反应分析
Types of Reactions: Mifepristone-13C,d3 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
Mifepristone-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of Mifepristone.
Biology: Helps in understanding the biological interactions and effects of Mifepristone at the molecular level.
Medicine: Used in clinical research to study the effects of Mifepristone in various medical conditions, including its role as a glucocorticoid receptor antagonist.
Industry: Employed in the development and testing of new pharmaceuticals and therapeutic agents .
作用机制
Mifepristone-13C,d3 exerts its effects by competitively inhibiting the binding of progesterone and cortisol to their respective receptors . This inhibition disrupts the normal hormonal signaling pathways, leading to various physiological effects. The compound’s mechanism of action involves:
Progesterone Receptor Antagonism: Blocks the effects of progesterone, leading to the termination of pregnancy.
Glucocorticoid Receptor Antagonism: Modulates cortisol activity, which is beneficial in conditions like Cushing’s syndrome.
相似化合物的比较
Mifepristone: The non-labeled version of Mifepristone-13C,d3.
Mifepristone-d3: A deuterium-labeled version of Mifepristone.
Mifepristone-d6: Another deuterium-labeled version with more deuterium atoms incorporated.
Uniqueness: this compound is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced stability and allows for more precise tracing and quantification in metabolic studies compared to single-labeled compounds .
属性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3 |
InChI 键 |
VKHAHZOOUSRJNA-RWBHSATESA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
规范 SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)


![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

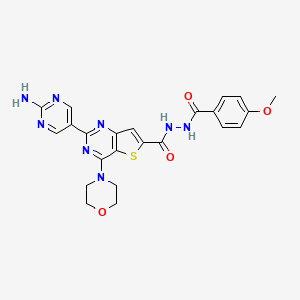
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

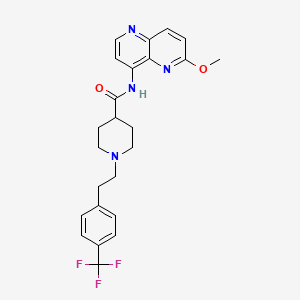

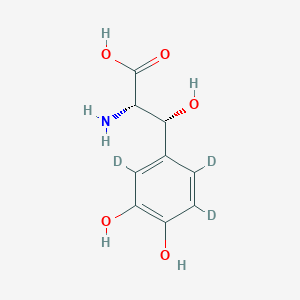
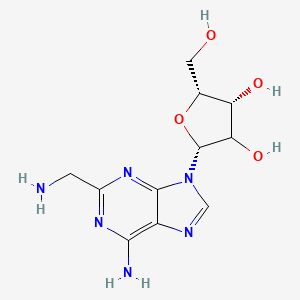
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

